- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

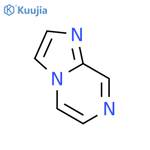

Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)

![3-ethynylimidazo[1,2-a]pyrazine structure](https://it.kuujia.com/scimg/cas/943320-47-6x500.png)

943320-47-6 structure

Nome del prodotto:3-ethynylimidazo[1,2-a]pyrazine

Numero CAS:943320-47-6

MF:C8H5N3

MW:143.145400762558

MDL:MFCD17016048

CID:1122414

PubChem ID:72207272

3-ethynylimidazo[1,2-a]pyrazine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-ethynyl-Imidazo[1,2-a]pyrazine

- 3-ethynylimidazo[1,2-a]pyrazine

- LLYBBCIBNZDXHV-UHFFFAOYSA-N

- PB11593

- FCH1143714

- AX8264265

- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)

- 943320-47-6

- DA-23618

- AKOS025403979

- CS-0053865

- P12067

- CS-15841

- SCHEMBL589458

-

- MDL: MFCD17016048

- Inchi: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H

- Chiave InChI: LLYBBCIBNZDXHV-UHFFFAOYSA-N

- Sorrisi: C#CC1N2C(C=NC=C2)=NC=1

Proprietà calcolate

- Massa esatta: 143.048347172g/mol

- Massa monoisotopica: 143.048347172g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 193

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 30.2

- XLogP3: 1

3-ethynylimidazo[1,2-a]pyrazine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1095837-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$500 | 2024-05-23 | |

| eNovation Chemicals LLC | D632854-1g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$800 | 2024-05-24 | |

| eNovation Chemicals LLC | D632854-5g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 5g |

$2100 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

¥ 2,158.00 | 2023-04-12 | |

| Aaron | AR00IIR9-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$75.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIX-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 250mg |

$176.00 | 2024-04-19 | |

| Ambeed | A518441-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A518441-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 250mg |

$166.0 | 2024-04-16 | |

| Ambeed | A518441-1g |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 1g |

$339.0 | 2024-04-16 | |

| A2B Chem LLC | AI63017-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 95% | 100mg |

$56.00 | 2024-07-18 |

3-ethynylimidazo[1,2-a]pyrazine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

Riferimento

- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

Riferimento

- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Riferimento

- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

Riferimento

- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Riferimento

- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Riferimento

- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

Riferimento

- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Riferimento

- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,

3-ethynylimidazo[1,2-a]pyrazine Raw materials

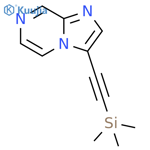

- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-

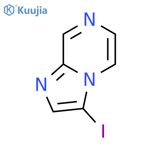

- 3-Iodoimidazo[1,2-a]pyrazine

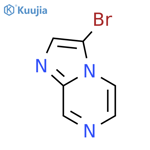

- 3-Bromoimidazo[1,2-a]pyrazine

- Imidazo[1,2-a]pyrazine

- ethynyltrimethylsilane

3-ethynylimidazo[1,2-a]pyrazine Preparation Products

3-ethynylimidazo[1,2-a]pyrazine Letteratura correlata

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine) Prodotti correlati

- 885268-19-9(1-(but-1-en-1-yl)cyclopropan-1-amine)

- 915920-65-9(4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine)

- 1214347-19-9(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-ol)

- 2411286-48-9(2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide)

- 18734-91-3(2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol)

- 73576-77-9(4-chloro-1,2-dimethyl-1H-Imidazo[4,5-c]pyridine)

- 1704099-18-2(1-3-(difluoromethoxy)phenylcyclopentan-1-amine)

- 2411219-86-6(N-(3-chlorophenyl)(pyridin-2-yl)methylbut-2-ynamide)

- 821780-15-8(2-Thiophenecarboxaldehyde, 3-fluoro-5-methyl-)

- 1304-76-3(Bismuth(III) Oxide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

Purezza:99%

Quantità:1g

Prezzo ($):305.0